1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
The compound “1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It is likely to be a derivative of the 1,2,4-triazole family, which is a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring with three nitrogen atoms and two carbon atoms .
Scientific Research Applications
1. Broad Range of Biological Activities 1,2,4-triazole derivatives are extensively studied due to their wide range of biological activities. They demonstrate potent antimicrobial, antifungal, antioxidant, anti-inflammatory, antiviral activities, and more. Studies emphasize the need for new synthesis methods that consider green chemistry and energy-saving approaches, especially to combat new diseases and drug-resistant bacteria (Ferreira et al., 2013).
2. Role in Drug Discovery 1,2,3-triazoles serve as key scaffolds in drug discovery due to their stability and capacity to interact with biological targets through hydrogen bonding and dipole-dipole interactions. The versatile synthetic routes for these compounds, including eco-friendly methods, make them attractive for developing new drugs (Kaushik et al., 2019), (de Souza et al., 2019).
3. Antibacterial Activity 1,2,3-triazole and 1,2,4-triazole hybrids have shown significant antibacterial activity against Staphylococcus aureus, including antibiotic-resistant strains. These compounds inhibit critical bacterial enzymes and have the potential for dual or multiple antibacterial mechanisms, making them valuable in treating bacterial infections (Li & Zhang, 2021).
4. Industrial and Environmental Applications 1,2,4-triazoles are not only significant in pharmaceuticals but also find applications in various industrial and environmental sectors. They are used in optical materials, photosensitizers, coloring agents, antioxidants, additives for fuels and oils, and as corrosion inhibitors, demonstrating their versatility and wide-ranging utility (Parchenko, 2019), (Hrimla et al., 2021).
5. Applications in Proton-Conducting Membranes 1H-1,2,4-triazole and its derivatives show promise in developing proton-conducting fuel cell membranes. They improve the basic characteristics of electrolyte membranes, offering high thermal stability, increased mechanical strength, and high ionic conductivity under anhydrous conditions at elevated temperatures, highlighting their potential in energy applications (Prozorova & Pozdnyakov, 2023).
Future Directions
Properties
IUPAC Name |
1-(3-fluorophenyl)-1,2,4-triazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-6-2-1-3-7(4-6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRGWKUNFQGVSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=NC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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